

# Head-to-head comparison of Poloxipan and Onvansertib

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Compound of Interest		
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### An In-Depth Profile of Onvansertib for Researchers

Note to the reader: This guide provides a comprehensive overview of the polo-like kinase 1 (PLK1) inhibitor, Onvansertib. The initial request for a head-to-head comparison with a drug named "**Poloxipan**" could not be fulfilled as no scientific or clinical information could be found for a compound under that name in the public domain. Therefore, this document focuses exclusively on Onvansertib, presenting its mechanism of action, experimental data, and clinical trial protocols to serve as a valuable resource for the research community.

Onvansertib (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly selective small-molecule inhibitor of polo-like kinase 1 (PLK1)[1][2]. PLK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis[1][3]. Its overexpression is common in a wide range of cancers and is often associated with increased tumor aggressiveness and a poor prognosis[1][2]. Onvansertib is being clinically developed by Cardiff Oncology for various cancer indications, including metastatic colorectal cancer (mCRC), pancreatic cancer, and small cell lung cancer[4][5][6].

### **Mechanism of Action and Signaling Pathway**

Onvansertib functions as an ATP-competitive inhibitor of PLK1[1][2]. By selectively binding to and inhibiting PLK1, Onvansertib disrupts multiple processes critical for cell division. This leads to a G2/M phase cell-cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells that overexpress PLK1[1][2][7].



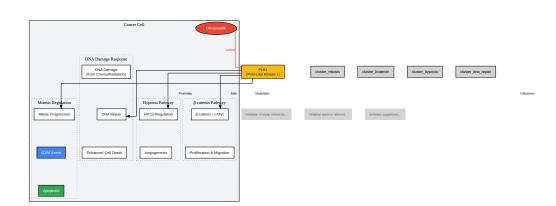




Beyond its role in mitosis, PLK1 is also involved in the DNA damage response[8]. By inhibiting PLK1, Onvansertib can impair the cancer cell's ability to repair DNA damage induced by chemotherapies and radiation, suggesting a synergistic potential with these standard-of-care treatments[8][9].

Recent preclinical studies have uncovered additional mechanisms. Onvansertib has been shown to inhibit the hypoxia pathway by reducing the expression of hypoxia-inducible factor 1-alpha (HIF1 $\alpha$ ) and its downstream targets[10][11]. This action can decrease tumor vascularization, suggesting a dual mechanism of inhibiting tumor growth and collaborating with anti-angiogenic agents like bevacizumab[10][12]. In lung adenocarcinoma, Onvansertib has been found to suppress tumor proliferation and migration through the  $\beta$ -catenin/c-Myc signaling pathway[13].





Disruption of mitosis leads to...

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Onvansertib's multifaceted mechanism of action.





## **Preclinical Data Summary**

In preclinical studies, Onvansertib has demonstrated significant antitumor activity both as a single agent and in combination with other therapies across various cancer models.



Cancer Type	Model	Treatment Combination	Key Findings	Citation
Metastatic Colorectal Cancer (mCRC)	KRAS-mutant isogenic cells (in vitro)	Onvansertib (monotherapy)	Displayed superior activity in KRAS-mutant cells compared to KRAS wild-type cells.	[14][15]
Metastatic Colorectal Cancer (mCRC)	KRAS-mutant xenograft (in vivo)	Onvansertib + Irinotecan	Potent antitumor activity was demonstrated for the combination therapy.	[14][15]
Metastatic Colorectal Cancer (mCRC)	RAS WT PDX models (in vivo)	Onvansertib (monotherapy)	Induced tumor stasis or regression in 70% of models tested.	[10]
Metastatic Colorectal Cancer (mCRC)	RAS WT PDX models (in vivo)	Onvansertib + Cetuximab	Induced tumor stasis or regression in 90% of models; superior to either monotherapy.	[10]
Small Cell Lung Cancer (SCLC)	Cisplatin- resistant PDX models (in vivo)	Onvansertib + Paclitaxel	The combination was well-tolerated and showed superior efficacy over monotherapies, leading to tumor regression.	[10]
Lung Adenocarcinoma	LUAD cells (in vitro)	Onvansertib + Cisplatin	A synergistic effect was	[13]



(LUAD)			observed between Onvansertib and cisplatin in cisplatin-resistant LUAD cells.	
Medulloblastoma (MB)	MB cells and xenografts (in vitro/vivo)	Onvansertib + Ionizing Radiation (IR)	Onvansertib enhanced IR- induced DNA damage and led to complete tumor regression in xenografts when combined with radiotherapy.	[9]

#### **Clinical Performance**

Onvansertib has been evaluated in several clinical trials, with the most mature data coming from studies in KRAS-mutated metastatic colorectal cancer (mCRC).

# Phase 1b/2 Trial in Second-Line KRAS-Mutant mCRC (NCT03829410)

This trial evaluated Onvansertib in combination with FOLFIRI and bevacizumab for patients who had progressed on first-line oxaliplatin-based therapy[6][16]. The recommended Phase 2 dose (RP2D) of Onvansertib was established at 15 mg/m²[14][15].



Efficacy Endpoint	All Evaluable Patients (n=48)	Bevacizumab- Naïve Patients (n=13)	Bevacizumab- Exposed Patients (n=40)	Citation
Objective Response Rate (ORR)	35%	76.9%	10.0%	[17]
Median Progression-Free Survival (mPFS)	9.3 months	14.9 months	6.6 months	[17]
Median Duration of Response (mDoR)	11.7 months	Not Reached	Not Reported	[17]

A key finding from a post-hoc analysis was the significantly greater clinical benefit in patients who had not previously been treated with bevacizumab ("bev-naïve")[12][17]. This observation, supported by preclinical data on Onvansertib's effect on the hypoxia pathway, prompted the strategic shift to investigate the drug in the first-line setting where all patients are bevacizumabnaïve[17].

# Phase 2 Randomized Trial in First-Line KRAS-Mutant mCRC (CRDF-004 / NCT05593328)

This ongoing trial is evaluating Onvansertib plus standard-of-care (SOC: FOLFIRI/FOLFOX + bevacizumab) versus SOC alone[10][18]. Preliminary data has shown promising results.

Treatment Arm	Objective Response Rate (ORR)	Citation
SOC Alone	33% (3/9 patients)	[3]
Onvansertib (20mg) + SOC	50% (5/10 patients)	[3]
Onvansertib (30mg) + SOC	64% (7/11 patients)	[3]
All Onvansertib + SOC Patients	57% (12/21 patients)	[3]



These early results suggest a dose-dependent improvement in ORR when Onvansertib is added to first-line SOC chemotherapy[3].

### **Experimental Protocols**

# Protocol: Phase 2 Study in First-Line mCRC (CRDF-004 / NCT05593328)

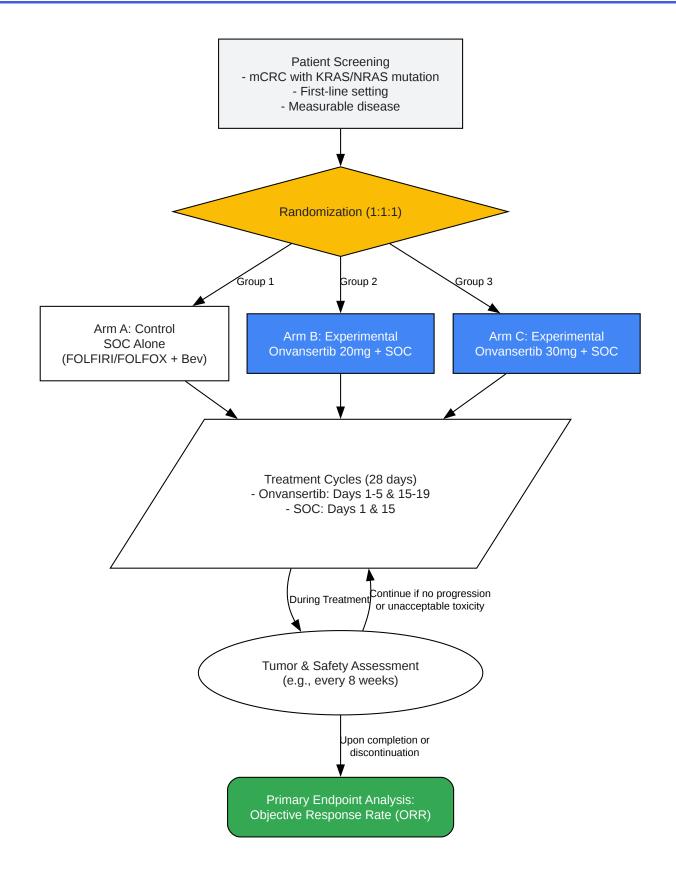
This section details the methodology for the randomized Phase 2 clinical trial of Onvansertib.

- Study Title: A Study of Onvansertib in Combination With FOLFIRI and Bevacizumab Versus FOLFIRI and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer in Participants With a KRAS or NRAS Mutation[19].
- Primary Objective: To assess the efficacy (as measured by Objective Response Rate) of two different doses of Onvansertib when combined with standard-of-care chemotherapy[10][19].
- Patient Population: Patients with histologically confirmed metastatic and unresectable colorectal cancer harboring a KRAS or NRAS mutation who have not received prior systemic therapy for metastatic disease[18][19].
- Study Design: A randomized, open-label study with patients randomized 1:1:1 into three arms[10].
  - Arm 1 (Control): Standard of Care (FOLFIRI or FOLFOX) + Bevacizumab.
  - Arm 2 (Experimental): Onvansertib (20 mg) + SOC.
  - Arm 3 (Experimental): Onvansertib (30 mg) + SOC.
- Dosing Regimen:
  - Onvansertib: Administered orally once daily on Days 1-5 and 15-19 of a 28-day cycle[19].
  - FOLFIRI/FOLFOX + Bevacizumab: Administered intravenously on Days 1 and 15 of each 28-day cycle[19].
- Endpoints:



- Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 criteria[10][18].
- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), and safety[10][18].
- Assessments: Tumor assessments (CT or MRI scans) are performed within 28 days prior to the first dose and then periodically to evaluate response to treatment[19].





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Workflow of the CRDF-004 Phase 2 randomized trial.



### **Safety and Tolerability**

In clinical trials, Onvansertib in combination with chemotherapy has been generally well-tolerated. In the Phase 1b study, the most common Grade 3 and 4 treatment-related adverse events was neutropenia, which is a known side effect of the FOLFIRI regimen[14][15]. The combination did not appear to introduce significant new safety concerns beyond what is expected from the chemotherapy backbone[20].

#### Conclusion

Onvansertib is a promising, selective PLK1 inhibitor with a multi-faceted mechanism of action that includes mitotic disruption, impairment of DNA damage repair, and modulation of the hypoxia pathway. Preclinical data have consistently shown its potential to synergize with standard-of-care chemotherapies and other targeted agents. Clinical data, particularly in KRAS-mutated metastatic colorectal cancer, are highly encouraging, with results from the Phase 2 CRDF-004 trial suggesting a significant improvement in response rates when added to first-line therapy. The ongoing and future clinical studies will be critical in defining the role of Onvansertib in the treatment landscape for various malignancies.

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